![molecular formula C10H9N3OS2 B1269389 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 300726-25-4](/img/structure/B1269389.png)

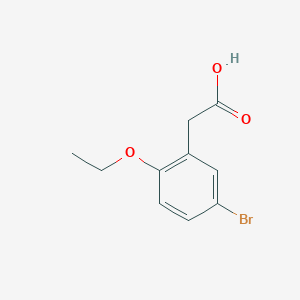

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

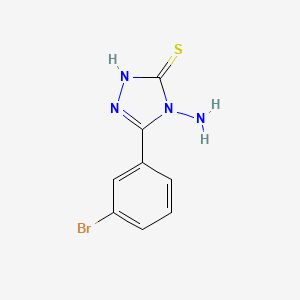

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

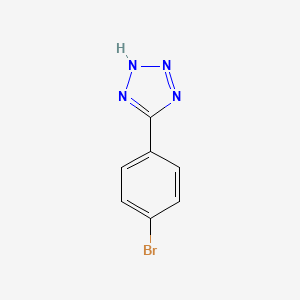

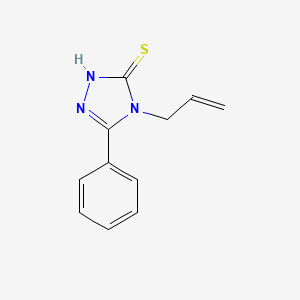

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .Aplicaciones Científicas De Investigación

Urease Inhibition

Urease: is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in the nitrogen cycle and in soil and gastric health. The compound has been studied for its urease inhibitory activity , which is significant for the potential treatment of infections caused by urease-producing bacteria like Helicobacter pylori. This bacterium is known to colonize the human stomach and is implicated in gastrointestinal diseases .

Anticancer Activity

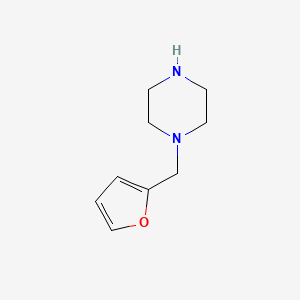

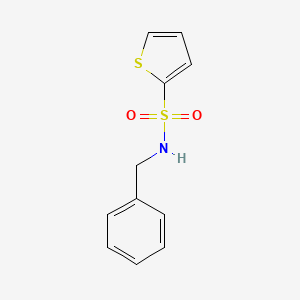

Derivatives of this compound have shown promise in anticancer research . Studies have indicated that certain modifications, such as the replacement of the phenyl group with furan or thiophene rings, can significantly increase the compound’s in vitro anticancer activity. This suggests potential for the development of new chemotherapeutic agents .

Antibacterial Applications

The antibacterial activity of this compound has been documented, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). It has been reported to have minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics, which is crucial in the fight against antibiotic resistance .

Pharmacological Potential

In pharmacology, the compound’s derivatives have been evaluated for their potential as allosteric inhibitors of enzymes like glutaminase. This is particularly relevant in the context of cancer, as glutaminase plays a role in tumor cell metabolism .

Biochemical Research

In biochemical research, the compound has been used to study the inhibition of enzymes like urease, as well as to explore its interactions with other biochemical substances. This has implications for understanding enzyme function and for the design of enzyme inhibitors .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is the urease enzyme . This enzyme is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The inhibition of urease is an efficient way for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival .

Biochemical Pathways

The inhibition of the urease enzyme disrupts the conversion of urea to ammonia and carbon dioxide . This disruption affects the pH balance within the cells, which is essential for the survival of certain bacteria .

Pharmacokinetics

It’s important to note that the compound’s molecular weight is 26634 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the urease enzyme by 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone leads to a decrease in the production of ammonia and carbon dioxide . This results in a decrease in pH, which can inhibit the growth of urease-dependent bacteria .

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMQRSHGHCZSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)